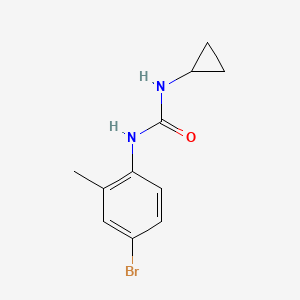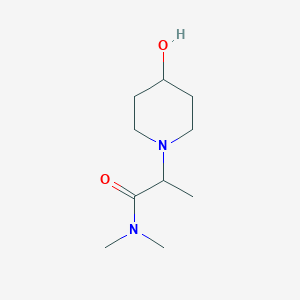![molecular formula C12H15N3O B7516271 N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7516271.png)
N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various applications. It is a bicyclic compound that contains a pyrazole ring and can be synthesized using different methods. 2.1]hept-5-ene-2-carboxamide.
Wirkmechanismus
The mechanism of action of N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide involves its binding to the benzodiazepine site of GABA(A) receptors. This binding enhances the affinity of GABA for the receptor, leading to an increase in the inhibitory effect of GABA on the central nervous system. This effect results in the reduction of anxiety, induction of sleep, and anticonvulsant activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its interaction with GABA(A) receptors. The compound has been shown to induce sedation, anxiolysis, and anticonvulsant activity. It has also been shown to enhance the effects of other GABAergic drugs such as barbiturates and benzodiazepines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has several advantages for lab experiments. It has high affinity and selectivity for GABA(A) receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, the compound has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide. One of the most promising directions is the development of novel therapeutics for the treatment of various neurological disorders such as anxiety, epilepsy, and insomnia. Another direction is the study of the compound's effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, further research is needed to explore the potential toxicity and side effects of the compound and its derivatives.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential use in various scientific research applications, particularly as a ligand for GABA(A) receptors. The compound's mechanism of action involves its binding to the benzodiazepine site of GABA(A) receptors, leading to an increase in the inhibitory effect of GABA on the central nervous system. The compound has several advantages for lab experiments, including its high affinity and selectivity for GABA(A) receptors. However, further research is needed to explore the compound's potential toxicity and side effects and to develop novel therapeutics for the treatment of various neurological disorders.
Synthesemethoden
N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide can be synthesized using different methods. One of the most common methods is the reaction between 1-methylpyrazole-3-carboxylic acid and bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has shown potential use in various scientific research applications. One of the most promising applications is its use as a ligand for GABA(A) receptors. GABA(A) receptors are the primary inhibitory neurotransmitter receptors in the brain, and their modulation is a promising approach for the treatment of various neurological disorders such as anxiety, epilepsy, and insomnia. This compound has shown high affinity and selectivity for GABA(A) receptors, making it a potential candidate for the development of novel therapeutics.
Eigenschaften
IUPAC Name |
N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-5-4-11(14-15)13-12(16)10-7-8-2-3-9(10)6-8/h2-5,8-10H,6-7H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEUGOFCJWNUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-methyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7516227.png)

![4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)
![N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7516248.png)
![1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide](/img/structure/B7516250.png)




